1-(3-Chlorophenyl)-3-methylbutan-2-one
Description
1-(3-Chlorophenyl)-3-methylbutan-2-one is a chlorinated aromatic ketone with a molecular formula of C11H13ClO and a molecular weight of 196.68 g/mol. The compound features a 3-chlorophenyl group attached to the butan-2-one backbone, which confers distinct electronic and steric properties. Its ketone functionality and aromatic chlorination make it relevant in pharmaceutical and materials science research, particularly in studies involving hydrogen bonding patterns and reactivity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBJFDKVGJKYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural and physicochemical properties of 1-(3-Chlorophenyl)-3-methylbutan-2-one with analogous compounds:
Key Observations :
- Polarity and Solubility: The ketone group in this compound increases polarity compared to non-ketone analogs (e.g., chlorinated alkanes in ), but its solubility is lower than hydroxylated analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one due to reduced hydrogen-bonding capacity .
- Thermal Stability : Pyrazole derivatives (e.g., 1-(3-Chlorophenyl)-3,5-diarylpyrazoles) exhibit higher thermal stability, attributed to their aromatic heterocyclic core, compared to the ketone-based target compound .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding Patterns : Chlorinated aromatic ketones, including this compound, participate in C=O···H interactions, as observed in Etter’s graph set analysis (). These patterns influence crystal packing and stability, differing from hydroxylated analogs that form stronger O–H···O bonds .
- Crystallographic Data: While direct data for the target compound is unavailable, structurally related compounds (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives in ) crystallize in monoclinic systems, suggesting similar packing behaviors for the chlorophenyl-ketone motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
